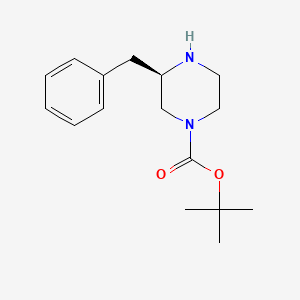

(R)-1-Boc-3-benzylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAVMMGSRDLLG-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650114 | |

| Record name | tert-Butyl (3R)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947272-49-3 | |

| Record name | tert-Butyl (3R)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-3-benzylpiperazine CAS number 947272-49-3

An In-Depth Technical Guide to (R)-1-Boc-3-benzylpiperazine (CAS: 947272-49-3): A Key Chiral Building Block in Modern Drug Discovery

Introduction

Within the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged structure," a molecular scaffold frequently identified in biologically active compounds, including numerous blockbuster drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to serve as a versatile linker between different pharmacophoric elements. However, the exploration of the vast chemical space surrounding this heterocycle has historically been dominated by N,N'-disubstituted derivatives. The focus is now shifting towards carbon-substituted chiral piperazines, which offer a more complex and nuanced three-dimensional architecture for precise interaction with biological targets.[1]

This compound (CAS No. 947272-49-3) emerges as a particularly valuable intermediate in this context.[3][4] It provides researchers with an enantiomerically pure scaffold featuring orthogonal protection. The tert-butoxycarbonyl (Boc) group at the N1 position allows for selective chemistry at the nucleophilic N4 position, while the fixed chirality at the C3 benzyl-substituted carbon provides a defined stereochemical anchor. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this key building block, from its fundamental properties and synthesis to its application and handling.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of reproducible science. This compound is a chiral molecule whose properties are well-defined. Its enantiomer, (S)-1-Boc-3-benzylpiperazine, possesses the CAS number 475272-55-0.[5][6]

| Property | Value | Source(s) |

| CAS Number | 947272-49-3 | [3][4][7] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [4][5][6] |

| Molecular Weight | 276.37 g/mol | [4][5] |

| IUPAC Name | tert-butyl (3R)-3-(phenylmethyl)piperazine-1-carboxylate | [3][4] |

| Synonyms | (R)-1-Boc-3-benzyl-piperazine | [3] |

| Appearance | Varies; often a light brown gel or oil | [8] |

| HCl Salt CAS No. | 1217474-17-3 | [9] |

| HCl Salt Formula | C₁₆H₂₅ClN₂O₂ | [9] |

| HCl Salt Mol. Wt. | 312.83 g/mol | [9] |

The Strategic Role of Protecting Groups in Piperazine Chemistry

The synthetic utility of this compound is fundamentally derived from the strategic placement of the Boc protecting group. In multi-step syntheses, protecting groups act as temporary shields for reactive functional groups, ensuring that chemical transformations occur only at desired locations.[10]

The Boc Group: An Acid-Labile Shield

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide synthesis.[11] Its efficacy stems from a crucial balance: it is robust enough to withstand a wide range of non-acidic conditions (e.g., basic hydrolysis, many nucleophiles, catalytic hydrogenation) yet can be removed cleanly under mild acidic conditions.[12][13]

-

Protection Mechanism: The Boc group is typically introduced by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine's nucleophilic nitrogen attacks a carbonyl carbon of the anhydride, forming a carbamate.[11][12] This conversion dramatically reduces the nitrogen's nucleophilicity and basicity.[10][12]

-

Deprotection Mechanism: Removal is achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[14] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide gas.[11][14]

The presence of the Boc group at the N1 position of this compound directs synthetic modifications—such as alkylation, acylation, or arylation—exclusively to the unprotected N4 nitrogen, making it an ideal substrate for building unsymmetrically substituted piperazine derivatives.

Caption: Plausible synthetic workflow from a chiral amino acid precursor.

Experimental Protocol (Representative)

Step 1: Synthesis of (R)-N-Cbz-2-amino-3-phenylpropan-1-ol

-

To a suspension of (R)-phenylalanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C and stir overnight at room temperature to form the methyl ester.

-

Remove solvent under reduced pressure. Dissolve the residue in DCM and cool to 0 °C.

-

Add triethylamine (2.5 eq) followed by benzyl chloroformate (Cbz-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Dissolve the crude N-Cbz ester in THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

-

Stir for 2 hours, then quench sequentially with water, 15% NaOH, and water. Filter the resulting solids and concentrate the filtrate to yield the desired amino alcohol.

Step 2: Synthesis of (R)-N-Boc-piperazine Ring This part of the synthesis is complex and can follow several established routes for converting chiral amino alcohols into piperazines, often involving activation of the alcohol, ring-opening of an intermediate aziridine with a protected ethylenediamine equivalent, and final cyclization. A key transformation often involves an aza-Michael addition between a chiral diamine and an activated vinyl species. [15]

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its structure is a gateway to a diverse range of complex molecules with therapeutic potential, particularly those targeting the central nervous system. [8][16]

-

Scaffold for CNS Agents: The piperazine moiety is a common feature in drugs targeting dopamine, serotonin, and σ-receptors. [16][17]The defined stereochemistry of the benzyl group can provide critical binding interactions within the receptor pocket, enhancing potency and selectivity.

-

Kinase Inhibitors: Many kinase inhibitors utilize a piperazine ring to connect a hinge-binding heterocycle to a solvent-exposed region of the enzyme, where it can be modified to tune pharmacokinetic properties. [2]* GPCR Modulators: The basic nitrogen at N4 is often crucial for interacting with acidic residues (e.g., aspartic acid) in G-protein coupled receptors.

Caption: Logical flow from building block to a final drug candidate.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of this compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals for Boc (~1.4 ppm), benzyl (~7.2-7.3 ppm, ~2.6-3.0 ppm), and piperazine ring protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for Boc carbonyl (~155 ppm), Boc quaternary C (~80 ppm), aromatic, and aliphatic carbons. |

| LC-MS | Purity & MW Verification | A major peak corresponding to [M+H]⁺ at m/z 277. Fragmentation may show loss of the Boc group. [18] |

| Chiral HPLC | Enantiomeric Purity (ee%) | Baseline separation of (R) and (S) enantiomers using a chiral stationary phase. |

| FT-IR | Functional Group ID | Characteristic absorptions for N-H (secondary amine), C=O (carbamate), and aromatic C-H. |

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

-

Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 Hexane:IPA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

-

Injection: Inject 10 µL.

-

Analysis: The (R) and (S) enantiomers should elute as distinct peaks. Enantiomeric excess (ee%) is calculated from the integrated peak areas: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100. A racemic standard should be run to confirm peak identity.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific MSDS is not widely published, data from closely related compounds provide a reliable guide. [5][19][20]

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [19]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. [19] * Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. [19][20] * Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary. [19]* Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood. [19] * Avoid contact with skin and eyes. Avoid formation of dust and aerosols. [19] * Wash hands thoroughly after handling. [20]* Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids. [20]* First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. [19] * Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [19] * Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. [19] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. [19]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its pre-installed chirality, orthogonal protecting group strategy, and privileged piperazine core provide a streamlined path to novel and complex molecular architectures. For research teams aiming to explore the rich chemical space of CNS agents, kinase inhibitors, and other therapeutic areas, a thorough understanding of this building block's properties, synthesis, and handling is essential for accelerating the journey from concept to clinical candidate.

References

- Vertex AI Search. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry.

- Benchchem. (n.d.). The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

- ACS Publications. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.

- Molbase. (n.d.). Cas no 947272-49-3 (tert-butyl (3R)-3-benzylpiperazine-1-carboxylate).

- Zhou, Y-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18, 3082–3085.

- Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.

- ChemicalBook. (n.d.). 947272-49-3 CAS MSDS (this compound).

- Sunway Pharm Ltd. (n.d.). This compound - CAS:947272-49-3.

- AHH Chemical. (n.d.). This compound CAS#: 947272-49-3.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - N-1-Boc-3-phenylpiperazine.

- PubChem. (n.d.). This compound hydrochloride.

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

- Biosynth. (2022). Safety Data Sheet.

- ChemScene. (n.d.). (S)-1-Boc-3-benzyl-piperazine.

- Organic Syntheses. (n.d.). 1-benzylpiperazine.

- AChemBlock. (n.d.). (S)-1-Boc-3-benzyl-piperazine 97%.

- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

- Chem-Impex. (n.d.). (R)-1-Boc-2-benzyl-piperazine.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 947272-49-3(tert-butyl (3R)-3-benzylpiperazine-1-carboxylate) | Kuujia.com [kuujia.com]

- 4. This compound - CAS:947272-49-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-1-Boc-3-benzyl-piperazine 97% | CAS: 475272-55-0 | AChemBlock [achemblock.com]

- 7. 947272-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound hydrochloride | C16H25ClN2O2 | CID 75088449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 18. mdpi.com [mdpi.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to (R)-1-Boc-3-benzylpiperazine: A Chiral Scaffold for Modern Drug Discovery

This guide provides an in-depth exploration of (R)-1-Boc-3-benzylpiperazine, a key chiral building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, dissect its synthesis and purification, explore its applications in the development of novel therapeutics, and outline essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Core Molecular Attributes of this compound

This compound, systematically named tert-butyl (3R)-3-benzylpiperazine-1-carboxylate, is a mono-protected piperazine derivative. The strategic placement of the tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens allows for selective functionalization of the remaining secondary amine. The presence of a chiral center at the 3-position, bearing a benzyl group, makes it a valuable synthon for creating stereospecific molecular architectures, which is of paramount importance in modern drug design to enhance target specificity and reduce off-target effects.

Physicochemical Properties

A thorough understanding of the molecule's properties is critical for its effective use in synthesis and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 276.37 g/mol | [2][3] |

| CAS Number | 947272-49-3 | [1][2] |

| Appearance | Typically an oil or a low-melting solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Chirality | (R)-enantiomer |

Note: Physical properties such as melting point and optical rotation can vary depending on the purity and the specific crystalline form.

Synthesis and Purification: A Strategic Approach

The enantioselective synthesis of this compound is a critical process that ensures the stereochemical integrity of the final drug candidates. Several synthetic strategies can be employed, often starting from readily available chiral precursors like α-amino acids. The following represents a common conceptual pathway.

Conceptual Synthetic Workflow

The synthesis generally involves the formation of a chiral diamine precursor followed by cyclization and protection.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for the synthesis of chiral piperazines.

Step 1: Synthesis of the Chiral Diamine from (R)-Phenylalanine

-

(R)-Phenylalanine is reduced to the corresponding chiral amino alcohol, (R)-phenylalaninol , using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

The hydroxyl group of (R)-phenylalaninol is then activated, for example, by conversion to a tosylate or mesylate.

-

The activated alcohol undergoes nucleophilic substitution with an azide source (e.g., sodium azide) to introduce the second nitrogen atom.

-

The resulting azide is subsequently reduced to the primary amine, yielding the chiral 1-benzyl-1,2-ethanediamine.

Step 2: Cyclization and Boc Protection

-

The chiral diamine is reacted with a two-carbon electrophile that can undergo a double nucleophilic substitution to form the piperazine ring.

-

The resulting (R)-3-benzylpiperazine is then selectively mono-protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction stoichiometry is carefully controlled to favor mono-protection.

Purification and Quality Control

Purification is typically achieved through column chromatography on silica gel. The purity and enantiomeric excess of the final product are critical and are assessed using the analytical methods detailed in the following section.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and benzylic protons), and the piperazine ring protons. |

| ¹³C NMR | Characteristic signals for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), aromatic carbons, and the aliphatic carbons of the piperazine and benzyl moieties. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is expected at m/z 277.19. |

| Chiral HPLC | A single major peak should be observed on a suitable chiral stationary phase, confirming high enantiomeric purity when compared to a racemic standard. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic and aromatic), and the C=O stretch of the carbamate (around 1690 cm⁻¹). |

Applications in Drug Discovery and Development

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).

Role as a Chiral Building Block

The primary application of this compound is as a chiral scaffold. The unprotected secondary amine provides a reactive handle for further molecular elaboration through various chemical transformations.

Caption: Synthetic utility of this compound in drug discovery.

Therapeutic Areas of Interest

-

Central Nervous System (CNS) Disorders: The piperazine core is prevalent in drugs targeting CNS receptors, such as dopamine and serotonin receptors. The chirality of this compound is crucial for achieving selective receptor binding.

-

Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate the piperazine scaffold to interact with the ATP-binding site of kinases.

-

Infectious Diseases: Piperazine derivatives have also been explored for their antiviral and antibacterial properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are imperative when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is often recommended.

-

Toxicity: While specific toxicity data for this compound may be limited, it should be handled with the care afforded to all novel chemical entities. Assume it may be harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a high-value chiral intermediate that provides a robust platform for the synthesis of complex and stereochemically defined drug candidates. Its strategic design, combining a versatile piperazine core with orthogonal protecting groups and a key chiral center, makes it an indispensable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and handling is essential for its successful application in the advancement of new therapeutic agents.

References

- Google Patents. (n.d.). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Infochems. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-Benzylpiperazine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. PubMed Central. Retrieved from [Link]

-

ChemRxiv. (n.d.). Enantioselective Total Synthesis of (+)-KB343. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-1-Boc-3-benzylpiperazine: Structure, Stereochemistry, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-benzylpiperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the stereodefined benzyl substituent and the versatile Boc protecting group, makes it a valuable scaffold for the synthesis of complex molecular architectures with specific stereochemical requirements. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability. The introduction of a chiral center at the 3-position allows for the exploration of stereospecific interactions with biological targets, a critical aspect in the design of potent and selective therapeutics. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and applications of this compound, offering insights for its effective utilization in drug discovery programs.

Molecular Structure and Stereochemistry

This compound, with the systematic name tert-butyl (3R)-3-benzylpiperazine-1-carboxylate, possesses a piperazine ring substituted at the 1-position with a tert-butyloxycarbonyl (Boc) protecting group and at the 3-position with a benzyl group. The key feature of this molecule is the chiral center at the C3 position of the piperazine ring, with the (R) configuration.

Molecular Formula: C₁₆H₂₄N₂O₂[1] Molecular Weight: 276.38 g/mol [1]

The stereochemistry at the C3 position is crucial as it dictates the three-dimensional arrangement of the benzyl group, which can significantly influence the binding affinity and selectivity of a drug candidate for its biological target. The piperazine ring typically adopts a chair conformation to minimize steric strain. In the case of 3-substituted piperazines, the substituent (in this case, benzyl) can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

The Boc protecting group on the N1 nitrogen serves to deactivate this amine, preventing it from participating in reactions while allowing for selective functionalization of the N4 nitrogen. The Boc group is known for its stability under a wide range of reaction conditions and can be readily removed under acidic conditions, providing a versatile handle for synthetic transformations.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅ClN₂O₂ (Hydrochloride Salt) | [1] |

| Molecular Weight | 312.83 g/mol (Hydrochloride Salt) | [1] |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. The hydrochloride salt is likely more soluble in polar solvents. | Inferred |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on data from similar compounds such as 1-Boc-piperazine, 1-benzylpiperazine, and (R)-1-Boc-3-methylpiperazine.[2][3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~3.8-4.2 ppm (m, 1H): Proton at the chiral center (C3).

-

δ ~2.5-3.5 ppm (m, 8H): Protons of the piperazine ring and the benzylic CH₂ group.

-

δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~154 ppm: Carbonyl carbon of the Boc group.

-

δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~126-129 ppm: Aromatic carbons of the benzyl group.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~40-60 ppm: Carbons of the piperazine ring and the benzylic CH₂.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

IR (Infrared) Spectroscopy:

-

~3300 cm⁻¹: N-H stretching of the secondary amine at the N4 position.

-

~2970 cm⁻¹: C-H stretching of the alkyl and aromatic groups.

-

~1690 cm⁻¹: C=O stretching of the carbamate in the Boc group.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 277.1916 for the free base.

-

Fragmentation: Common fragments would include the loss of the Boc group (100 amu) and fragmentation of the piperazine ring and benzyl group. A prominent peak at m/z 91 corresponding to the benzyl cation is also expected.

-

Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create the desired stereoisomer directly. This often involves the use of a chiral auxiliary or a chiral catalyst. One plausible route starts from a chiral precursor, such as (R)-phenylalanine.

Figure 1: Conceptual workflow for the enantioselective synthesis of this compound.

This approach leverages the existing chirality of the starting material to establish the stereocenter in the final product. The conversion of an amino acid to a 1,2-diamine is a known transformation, which can then be cyclized to form the piperazine ring.[5]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 1-Boc-3-benzylpiperazine into its individual enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in their physical properties, such as solubility.

Figure 2: General scheme for chiral resolution via diastereomeric salt formation.

Common chiral resolving agents for amines include chiral carboxylic acids like tartaric acid, mandelic acid, or their derivatives. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, the following general procedures for key transformations can be adapted.

General Protocol for Boc Protection of a Piperazine

This protocol describes the protection of one of the nitrogen atoms of a piperazine derivative.

Materials:

-

Piperazine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the piperazine derivative in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of Boc₂O in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group.

Materials:

-

Boc-protected piperazine derivative (1.0 eq)

-

Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent)

-

Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane)

-

Base for neutralization (e.g., Saturated sodium bicarbonate solution)

Procedure:

-

Dissolve the Boc-protected piperazine in the chosen solvent.

-

Add the acid solution at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Carefully neutralize the reaction mixture by the slow addition of a saturated base solution.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the deprotected piperazine.

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of a variety of biologically active molecules. The free secondary amine at the N4 position provides a convenient point for further functionalization through reactions such as N-alkylation, N-arylation, acylation, and reductive amination.[6] This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The piperazine ring is a common feature in many approved drugs, acting as a linker or a pharmacophoric element.[7] Chiral 3-substituted piperazines are particularly important in the development of antagonists for various G-protein coupled receptors (GPCRs) and inhibitors of enzymes, where stereochemistry plays a critical role in binding. For instance, benzylpiperazine derivatives have been investigated as σ1 receptor ligands for the potential treatment of pain.[8]

While specific examples of marketed drugs derived directly from this compound are not prominently disclosed in the public domain, this building block is frequently utilized in the discovery phase of drug development programs targeting a wide range of therapeutic areas, including but not limited to:

-

Central Nervous System (CNS) Disorders: The piperazine core is a common motif in drugs targeting CNS receptors. The chiral nature of this compound allows for the development of selective ligands for dopamine, serotonin, and other neurotransmitter receptors.

-

Oncology: Many kinase inhibitors incorporate a piperazine moiety to enhance solubility and target engagement.

-

Infectious Diseases: Piperazine derivatives have been explored for their antibacterial, antiviral, and antifungal activities.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, information from related compounds such as N-Boc-piperazine and benzylpiperazine can provide guidance.[9][10]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9] Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[9] Keep the container tightly sealed.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chiral building block for modern drug discovery. Its unique combination of a stereodefined center, a conformationally constrained piperazine ring, and a strategically placed protecting group provides medicinal chemists with a powerful tool to synthesize novel and stereochemically defined drug candidates. A thorough understanding of its structure, properties, and synthetic accessibility is key to unlocking its full potential in the development of the next generation of therapeutics.

References

-

PubChem. (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=2756811. Available from: [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=75088449. Available from: [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

-

PubChem. 1-Benzylpiperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=75994. Available from: [Link]

- Google Patents. (2022). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

ScienceDirect. (2011). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine. Available from: [Link]

-

ResearchGate. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Available from: [Link]

-

MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available from: [Link]

-

PubMed. (2016). Benzylpiperazine: "A messy drug". Available from: [Link]

-

Wikipedia. (2023). Benzylpiperazine. Available from: [Link]

-

ResearchGate. (2008). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Available from: [Link]

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. Available from: [Link]

-

U.S. Department of Justice. (n.d.). BZP Fast Facts. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... Retrieved from [Link]

-

ResearchGate. (2024). Enantiospecific synthesis of (R)-2-carboxy-4-(3-phosphonopropyl)-piperazine [(R)-CPP] and (S)-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid [(S)-Anap] via an improved strategy: Ring opening of chiral aziridine. Available from: [Link]

-

PubChem. tert-Butyl 3-Benzylpiperazine-1-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=44118664. Available from: [Link]

-

PubMed Central. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

PubMed Central. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available from: [Link]

Sources

- 1. This compound hydrochloride | C16H25ClN2O2 | CID 75088449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. jgtps.com [jgtps.com]

- 4. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of Chiral Piperazines in Modern Drug Discovery

An In-Depth Technical Guide to the Role of (R)-1-Boc-3-benzylpiperazine in Organic Synthesis

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a molecular framework that appears with remarkable frequency in FDA-approved drugs.[1] Its prevalence is due to its ability to present substituents in distinct three-dimensional vectors, its favorable physicochemical properties, and its capacity to engage with biological targets through hydrogen bonding. However, the true potential for innovation lies in moving beyond simple, achiral piperazines to those with defined stereochemistry.[1]

Chiral building blocks are indispensable in drug development, as the three-dimensional arrangement of atoms dictates a molecule's interaction with inherently chiral biological systems like proteins and nucleic acids.[2][3][] Introducing stereocenters onto the piperazine core unlocks vast, previously inaccessible chemical space, enabling the fine-tuning of a compound's activity, safety, and pharmacokinetic profile.[1][2] this compound is a premier example of such a building block, offering a pre-installed chiral center and an orthogonal protecting group strategy that grants chemists precise control over the synthetic pathway. This guide provides an in-depth examination of its properties, synthetic utility, and field-proven protocols for its application.

Core Attributes of this compound

This compound, or tert-butyl (3R)-3-benzylpiperazine-1-carboxylate, is a white solid at room temperature.[5] Its strategic value is rooted in its unique structural features:

-

The Chiral Center: The benzyl group at the C3 position establishes a defined (R)-stereochemistry. This is critical for creating molecules that can selectively interact with biological targets.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust yet readily cleavable protecting group.[6] It deactivates the N1 nitrogen, preventing it from participating in reactions while allowing for selective functionalization of the free secondary amine at the N4 position.[6][7]

-

The Free Secondary Amine: The nucleophilic N-H at the N4 position is the primary site for synthetic elaboration, allowing for the introduction of a wide variety of substituents through reactions like alkylation, arylation, and acylation.

This combination of features makes it a versatile intermediate for constructing complex, enantiomerically pure piperazine derivatives.[8]

Synthetic Applications and Core Transformations

The primary role of this compound is to serve as a chiral scaffold. The typical synthetic workflow involves two key stages: functionalization of the N4 position, followed by the optional deprotection of the N1 position to enable further modification or to reveal the final target structure.

Caption: General synthetic workflow using this compound.

Functionalization of the N4-Position

The exposed secondary amine is a versatile handle for introducing molecular diversity. Standard nucleophilic substitution and coupling reactions are commonly employed.

Protocol: N-Alkylation of this compound

This protocol describes a representative procedure for attaching an alkyl group to the N4 nitrogen.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Argon or Nitrogen atmosphere

Step-by-Step Methodology:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous acetonitrile via syringe.

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Add the alkyl halide dropwise via syringe.

-

Heat the reaction mixture to 60°C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

-

Rinse the solid with additional acetonitrile.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the N4-alkylated product.

Causality and Experimental Rationale:

-

Base (K₂CO₃): A mild inorganic base is used to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the acid (HX) generated during the reaction.

-

Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

-

Inert Atmosphere: This prevents potential side reactions with atmospheric moisture or oxygen, although this reaction is relatively robust.

Deprotection of the N1-Boc Group

The removal of the Boc group is a critical step to unmask the N1 amine for further reactions or to yield the final product. This is almost exclusively achieved under acidic conditions.[9] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and decarboxylation.[9]

The two most common reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[9][10] The choice is critical and depends on the substrate's sensitivity and the desired final salt form.

Caption: Decision tree for selecting a Boc deprotection method.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This method is efficient and often preferred when a volatile work-up is desired.[9]

Materials:

-

N1-Boc, N4-substituted (R)-3-benzylpiperazine (1.0 eq)

-

Trifluoroacetic Acid (TFA) (10-20 eq)

-

Dichloromethane (DCM) as solvent

Step-by-Step Methodology:

-

Dissolve the Boc-protected piperazine substrate in dichloromethane in a round-bottom flask at room temperature.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.

-

The crude product is obtained as a TFA salt. To obtain the free base, dissolve the residue in water and basify to pH >10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃).

-

Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.

Quantitative Data Comparison for Deprotection Methods

| Method | Reagent | Solvent | Typical Time | Work-up | Yield | Purity |

| TFA | 20-50% TFA | DCM | 1-3 h | Evaporation, then neutralization | >95% | High |

| HCl | 4M HCl | 1,4-Dioxane | 1-4 h | Precipitation or evaporation | >95% | High |

Note: Yields and purity are substrate-dependent but are generally high for both methods.

Case Study: Shortening the Synthesis of Vestipitant

The practical utility of chiral piperazines like this compound is demonstrated in the synthesis of pharmaceuticals. Vestipitant, a potent NK1 receptor antagonist, can be synthesized more efficiently using a pre-formed chiral piperazine. A reported synthesis starts from a similar chiral piperazine, which can be obtained from this compound, and achieves the final target in just two steps, a significant improvement over previous 6-9 step routes.[11] This highlights how using advanced chiral building blocks accelerates drug development by reducing step count and improving overall efficiency.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, enantiomerically pure molecules. Its pre-defined stereocenter and orthogonal protection scheme provide chemists with a reliable and versatile platform for drug discovery and organic synthesis. By understanding the causality behind the protocols for its use—from the choice of base in N-alkylation to the selection of acid for Boc deprotection—researchers can fully leverage its potential to accelerate the development of next-generation therapeutics.

References

-

Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Royal Society of Chemistry URL: [Link]

-

Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: PMC - NIH URL: [Link]

-

Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central URL: [Link]

-

Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: ResearchGate URL: [Link]

-

Title: 1-Boc-3-Benzylpiperazine - Introduction Source: ChemBK URL: [Link]

-

Title: 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method Source: Stanford Chemicals URL: [Link]

-

Title: SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: General Procedures for the Lithiation/Trapping of N-Boc Piperazines Source: ResearchGate URL: [Link]

-

Title: The Chemistry of 1-Boc-Piperazine: Synthesis and Applications Source: Hopax URL: [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

(R)-1-Boc-3-benzylpiperazine: A Cornerstone Chiral Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Its ability to engage in key biological interactions and modulate physicochemical properties makes it a desirable structural motif. When chirality is introduced, the synthetic utility and potential for target specificity increase exponentially. This guide provides an in-depth technical overview of (R)-1-Boc-3-benzylpiperazine, a versatile chiral building block. We will explore its synthesis and resolution, fundamental reactivity, and strategic application in the construction of complex, enantiomerically pure molecules, grounded in established protocols and mechanistic insight.

Introduction: The Strategic Value of the Chiral Piperazine Scaffold

The overrepresentation of the piperazine heterocycle in FDA-approved drugs is not coincidental.[1][2] Its two nitrogen atoms offer distinct points for chemical modification, allowing for the creation of diverse molecular architectures from a single core. The introduction of a stereocenter, as in 3-substituted piperazines, unlocks the ability to design molecules that can differentiate between stereoselective biological targets, a critical factor in enhancing drug efficacy and reducing off-target effects.[3]

This compound emerges as a particularly valuable intermediate for several key reasons:

-

Defined Stereochemistry: The (R)-configuration at the C3 position provides a fixed spatial orientation for the benzyl group and subsequent modifications, which is crucial for precise ligand-receptor interactions.[4]

-

Orthogonal Protection: The molecule features two distinct protecting groups. The tert-butoxycarbonyl (Boc) group at N1 deactivates this nitrogen, directing reactions to the more nucleophilic N4 position.[5] The benzyl group at C3 is sterically directing and can be removed under different conditions than the Boc group, offering synthetic flexibility.[6]

-

Versatile Reactivity: The free secondary amine at N4 is a nucleophilic handle for a wide array of transformations, including alkylation, acylation, and coupling reactions, making it a cornerstone for library synthesis and lead optimization.[5][7]

Physicochemical and Structural Properties

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis. The properties of this compound are summarized below. Note that some properties are reported for the corresponding hydrochloride salt or the S-enantiomer, but are representative.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [8][] |

| Molecular Weight | 276.37 g/mol | [8][] |

| Appearance | Light brown gel / Colorless to pale yellow liquid or solid | [8][10] |

| Optical Rotation [a]D20 | +28 ± 2º (c=1 in CHCl₃) | [8] |

| CAS Number | 947684-78-8 (for the R-isomer of 1-Boc-2-benzylpiperazine) | [8] |

| Solubility | Insoluble in water; soluble in common organic solvents like DCM, Chloroform, and Methanol. | [11] |

Synthesis and Enantiomeric Resolution

The preparation of enantiopure this compound is a critical first step. While various synthetic routes exist, a common and scalable approach involves the synthesis of the racemate followed by chiral resolution. Asymmetric synthesis methodologies are also emerging.[1]

Racemic Synthesis

The synthesis typically begins with the mono-benzylation of piperazine, followed by the introduction of the Boc protecting group. Direct benzylation of piperazine can lead to mixtures of mono- and di-substituted products, requiring careful control of stoichiometry and reaction conditions or subsequent purification.[6]

Chiral Resolution: The Key to Enantiopurity

Chiral resolution is a robust technique to separate a racemic mixture into its constituent enantiomers.[] This is often achieved by reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[][13]

Key Synthetic Transformations and Protocols

The synthetic utility of this compound lies in the reactivity of its unprotected N4 nitrogen. This section details the most common transformations, providing rationale and step-by-step protocols.

N-Alkylation and Reductive Amination

Introducing an alkyl group at the N4 position is a foundational step in building molecular complexity. This can be achieved via direct alkylation with an alkyl halide or through reductive amination with an aldehyde or ketone.[5]

-

Causality Behind Method Choice: Direct alkylation is straightforward but can be limited by the availability of alkyl halides and potential over-alkylation. Reductive amination is often broader in scope, utilizing a vast pool of commercially available aldehydes/ketones, and is generally a milder, higher-yielding process. The choice of reducing agent is key; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of acidic conditions generated during iminium ion formation, and does not reduce the starting aldehyde.

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, the addition of a mild acid catalyst like acetic acid (0.1 eq) can facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. Rationale: Portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Amide Bond Formation (Acylation)

Coupling the N4-amine with carboxylic acids is a cornerstone reaction in drug discovery, forming a stable amide linkage.[7] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with sterically hindered or electronically deactivated substrates.

-

Expertise in Reagent Selection:

-

Carbodiimides (EDC, DCC): Cost-effective and widely used. EDC (a water-soluble carbodiimide) is often preferred over DCC because the resulting urea byproduct is water-soluble and easily removed during aqueous work-up.[7] Additives like HOBt or DMAP are often included to suppress racemization and improve efficiency.

-

Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and rapid, often succeeding where carbodiimides fail.[7] They operate by forming a highly reactive activated ester. HATU is particularly effective for hindered couplings, though it is more expensive.

-

-

Pre-activation: In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a hindered amine base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF). Rationale: DIPEA acts as a base to neutralize the generated hexafluorophosphate salt without competing as a nucleophile.

-

Activation Time: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated acyl-azabenzotriazole ester.

-

Nucleophilic Addition: Add a solution of this compound (1.1 eq) in a minimal amount of DMF to the activated mixture.

-

Reaction: Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product by flash column chromatography.

C-N Cross-Coupling Reactions

Modern synthetic methods like the Buchwald-Hartwig amination allow for the formation of a bond between the N4 nitrogen and an aryl or heteroaryl halide/triflate.[14] This reaction is instrumental in creating N-arylpiperazine motifs, which are prevalent in central nervous system (CNS) active agents.[15][16]

Strategic Deprotection

Accessing the N1 nitrogen or the final piperazine core requires the selective removal of the protecting groups.

-

Boc Deprotection: The Boc group is acid-labile and is commonly removed under anhydrous acidic conditions.[17] Trifluoroacetic acid (TFA) in DCM is highly effective and the reagents are volatile, simplifying work-up.[18] Alternatively, using HCl in a solvent like dioxane or methanol can provide the product directly as its hydrochloride salt, which is often a stable, crystalline solid.[17]

-

Benzyl Group Hydrogenolysis: While not a primary protecting group for the piperazine nitrogens in this building block, the benzyl group at C3 is often a precursor to other functionalities or is removed in a final synthetic step. This is typically achieved via catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under an atmosphere of H₂), a clean and efficient method.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its pre-defined stereocenter and orthogonally protected nitrogen atoms provide chemists with a reliable and versatile platform for drug discovery and development. By understanding the causality behind protocol choices—from selecting the right coupling reagent to planning a deprotection strategy—researchers can fully leverage the power of this chiral building block to accelerate the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. swgdrug.org [swgdrug.org]

- 13. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jgtps.com [jgtps.com]

- 18. scispace.com [scispace.com]

Part 1: The Ascendancy of a Privileged Scaffold: An Introduction to Chiral Piperazines

An In-depth Technical Guide to the Discovery and History of Chiral Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a vast number of FDA-approved drugs has earned it the designation of a "privileged structure."[1][2] This is attributed to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile scaffold for introducing diverse substituents that can interact with biological targets.[4][5]

While N,N'-disubstituted piperazines have long been a mainstay in drug design, the introduction of chirality through substitution on the carbon atoms of the ring has opened up new dimensions in medicinal chemistry.[3][6] The stereochemistry of these substituents can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[7][8] As regulatory bodies increasingly mandate the study of individual enantiomers for new chiral drugs, the development of efficient and stereoselective methods for the synthesis of chiral piperazine derivatives has become a critical area of research.[1][6]

This guide provides a comprehensive overview of the discovery and history of chiral piperazine derivatives, from early classical resolution methods to the sophisticated catalytic asymmetric strategies employed today. We will delve into the causality behind experimental choices in various synthetic approaches and provide detailed protocols for key transformations.

Part 2: The Dawn of Stereoselectivity: Early Approaches to Chiral Piperazines

The initial forays into the world of chiral piperazines were largely dependent on classical resolution and diastereoselective methods. These early techniques, while foundational, often involved tedious separations and were limited in scope.

Classical Resolution: The Original Path to Enantiopurity

The earliest methods for obtaining enantiomerically pure piperazines relied on the classical resolution of racemic mixtures. This approach involves reacting the racemic piperazine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers of the piperazine. While effective, this method is often inefficient, with a theoretical maximum yield of only 50% for the desired enantiomer, and can be a labor-intensive process.

Diastereoselective Syntheses: Leveraging Pre-existing Chirality

Early diastereoselective syntheses often utilized chiral starting materials to control the stereochemistry of the final piperazine product. For instance, the cyclization of a chiral diamine precursor can lead to the formation of a piperazine with a specific diastereomeric configuration. The stereochemistry of the final product in these cases is directly dependent on the configuration of the starting material.[9][10] These methods provided a more direct route to specific stereoisomers compared to classical resolution but were limited by the availability of the chiral starting materials.

Part 3: The Renaissance of Synthesis: Modern Asymmetric Strategies

The limitations of early methods spurred the development of more elegant and efficient asymmetric synthetic strategies. These modern approaches can be broadly categorized into chiral pool synthesis, chiral auxiliary-mediated methods, and catalytic asymmetric synthesis.

Chiral Pool Synthesis: Nature's Blueprint for Chirality

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials.[10][11][12] This approach elegantly transfers the inherent chirality of the starting material to the target piperazine.

A common strategy involves the use of α-amino acids, which can be transformed into chiral 1,2-diamines or amino alcohols, key precursors for piperazine synthesis.[11][13] For example, starting from commercially available amino acids, a divergent six-step synthesis can yield a variety of enantiomerically pure cis- or trans-5-substituted piperazine-2-acetic acid esters.[3]

Experimental Protocol: Chiral Pool Synthesis of a 2,5-Disubstituted Piperazine from an Amino Acid

This protocol is a generalized representation based on principles described in the literature.[1][3]

-

Amino Acid Protection: Protect the amino and carboxylic acid groups of the starting amino acid (e.g., Boc protection for the amine and esterification of the carboxylic acid).

-

Reduction: Reduce the ester to the corresponding amino alcohol.

-

Activation of the Hydroxyl Group: Convert the hydroxyl group into a good leaving group (e.g., tosylate or mesylate).

-

Nucleophilic Substitution: Introduce the second nitrogen atom by reacting the activated amino alcohol with a protected amino acid ester.

-

Cyclization: Deprotect the appropriate functional groups and induce intramolecular cyclization to form the piperazine-2-one ring.

-

Reduction: Reduce the piperazine-2-one to the desired piperazine.

Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, (R)-(+)-2-methylpiperazine has been synthesized using (R)-(-)-phenylglycinol as a chiral auxiliary.[1][14]

Catalytic Asymmetric Synthesis: The Apex of Efficiency and Elegance

The development of catalytic asymmetric methods represents a paradigm shift in the synthesis of chiral piperazines, offering high enantioselectivity and atom economy.

Asymmetric hydrogenation of prochiral pyrazines, pyrazinones, or other unsaturated precursors is a powerful method for accessing chiral piperazines.[15][16][17] This approach typically employs a chiral transition metal catalyst, often based on iridium or palladium, to deliver hydrogen stereoselectively. A notable strategy involves the activation of pyrazines with alkyl halides to form pyrazinium salts, which are more readily hydrogenated with high enantioselectivity.[15][17][18]

Diagram: Catalytic Asymmetric Hydrogenation Workflow

Caption: Workflow for the asymmetric hydrogenation of pyrazines.

Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has emerged as a versatile method for the synthesis of α-secondary and α-tertiary piperazin-2-ones in high enantiomeric excess.[2][12] These intermediates can then be reduced to the corresponding chiral piperazines, providing access to novel and structurally complex scaffolds for drug discovery.[2][14]

Direct asymmetric functionalization of the piperazine ring via C-H activation is a highly attractive strategy. One such method involves the asymmetric lithiation of an N-Boc protected piperazine using s-BuLi in the presence of a chiral ligand like (-)-sparteine, followed by trapping with an electrophile.[19][20][21][22] This approach allows for the direct introduction of substituents at the α-position with excellent stereocontrol.

Part 4: The Impact on Drug Discovery: Chiral Piperazines in Action

The availability of enantiomerically pure piperazines has had a profound impact on drug design, enabling the development of more selective and potent therapeutic agents. The introduction of a chiral center on the piperazine ring can significantly affect the binding affinity of a drug to its target and its overall pharmacological profile.[7]

| Drug/Compound Class | Therapeutic Area | Significance of Chiral Piperazine |

| Indinavir | HIV Protease Inhibitor | The chiral piperazine moiety is crucial for its potent antiviral activity.[2] |

| Vortioxetine | Antidepressant | A chiral piperazine derivative with a complex pharmacological profile. |

| Imatinib Analogues | Anticancer | Introduction of chiral tertiary piperazines led to analogues with comparable antiproliferative activity to imatinib.[2][12] |

| Vestipitant | NK1 Receptor Antagonist | A potent and selective antagonist where the chiral piperazine is a key structural feature.[15] |

| CXCR4 Antagonists | HIV Entry Inhibitors | Stereochemistry of the piperazine linker was found to be significant for activity.[23] |

Part 5: Future Horizons

The journey of chiral piperazine derivatives from laboratory curiosities to essential components of modern pharmaceuticals is a testament to the ingenuity of synthetic chemists. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, such as those employing photoredox catalysis and biocatalysis.[22][24] The exploration of novel substitution patterns on the piperazine ring will continue to expand the accessible chemical space for drug discovery, leading to the development of new therapeutics with improved efficacy and safety profiles.

References

-

Dounay, A. B., & Schaus, S. E. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 636-653. [Link]

-

Reddy, L. H., et al. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 17(3), 555-559. [Link]

-

Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(51), 14245-14249. [Link]

-

Scott, J. P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(3), 911-920. [Link]

-

Dandepally, S. R., et al. (2015). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 80(15), 7525-7536. [Link]

-

Schepmann, D., et al. (2015). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm, 6(7), 1337-1343. [Link]

-

Dounay, A. B., & Schaus, S. E. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 636-653. [Link]

-

Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(51), 14245-14249. [Link]

-